4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
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Description
Synthesis Analysis
Synthesis techniques for complex benzoic acids often involve multi-step processes, including organolithium synthesis for introducing benzoic acid fragments and hydrosilylation reactions for modifying polydimethylsiloxanes with benzoic acid fragments, which may hint at methods for synthesizing the compound (Gorodov et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a common technique for analyzing the molecular structure of benzoic acid derivatives, revealing information about crystal systems, space groups, and molecular configurations, as seen in studies of various benzoic acids (Obreza & Perdih, 2012).
Chemical Reactions and Properties
Chemical properties of benzoic acid derivatives include their ability to form dimers and their reactions in creating complex coordination polymers. These reactions are influenced by the structural configuration of the benzoic acid derivatives and their interaction with metal ions (He et al., 2020).
Physical Properties Analysis
The physical properties of benzoic acid compounds, such as glass-transition temperatures and crystallization behavior, are significantly affected by the presence of substituents on the benzoic acid ring. These modifications can influence the thermal and rheological properties of the compounds (Gorodov et al., 2018).
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives are characterized by their ability to participate in a wide range of reactions, including the formation of hydrogen-bonded dimers and coordination polymers. These properties are crucial for the synthesis and application of these compounds in various fields (He et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-9-7-10(2)14-13(8-9)15(19)18(16(14)20)12-5-3-11(4-6-12)17(21)22/h3-7,10,13-14H,8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFYUZYEQQSJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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